Cas no 81976-70-7 (3-benzylpyrrolidin-2-one)

3-Benzylpyrrolidin-2-one is a heterocyclic organic compound featuring a pyrrolidin-2-one core substituted with a benzyl group at the 3-position. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceuticals and agrochemicals. Its lactam functionality enables participation in ring-opening reactions, while the benzyl group offers opportunities for further functionalization. The compound’s stability under standard conditions and compatibility with common organic solvents enhance its utility in multistep syntheses. Researchers value 3-benzylpyrrolidin-2-one for its role in constructing biologically active molecules, including CNS-targeting compounds, due to its structural resemblance to pharmacophores found in neuroactive agents.
3-benzylpyrrolidin-2-one structure
3-benzylpyrrolidin-2-one structure
Product name:3-benzylpyrrolidin-2-one
CAS No:81976-70-7
MF:C11H13NO
MW:175.22702
MDL:MFCD11848652
CID:1006942
PubChem ID:10241299

3-benzylpyrrolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 3-benzylpyrrolidin-2-one
    • 2-Pyrrolidinone, 3-(phenylmethyl)-
    • SCHEMBL837901
    • CHEMBL55712
    • DTXSID00437135
    • Z1255435851
    • F2147-1633
    • EN300-218135
    • FT-0726317
    • 3-benzyl-2-pyrrolidinone
    • 3-(phenylmethyl)-2-pyrrolidinone
    • AKOS024627769
    • F87555
    • 81976-70-7
    • KWFHSBMVLYCBQP-UHFFFAOYSA-N
    • DA-24087
    • MDL: MFCD11848652
    • Inchi: InChI=1S/C11H13NO/c13-11-10(6-7-12-11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13)
    • InChI Key: KWFHSBMVLYCBQP-UHFFFAOYSA-N
    • SMILES: O=C1NCCC1CC2=CC=CC=C2

Computed Properties

  • Exact Mass: 175.099714038g/mol
  • Monoisotopic Mass: 175.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.1Ų
  • XLogP3: 1.6

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 362.0±11.0 °C at 760 mmHg
  • Flash Point: 213.8±4.2 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

3-benzylpyrrolidin-2-one Security Information

3-benzylpyrrolidin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-218135-1.0g
3-benzylpyrrolidin-2-one
81976-70-7 95%
1.0g
$642.0 2023-07-06
TRC
B703745-50mg
3-benzylpyrrolidin-2-one
81976-70-7
50mg
$ 160.00 2022-06-06
Life Chemicals
F2147-1633-75mg
3-benzylpyrrolidin-2-one
81976-70-7 90%+
75mg
$312.0 2023-07-28
Enamine
EN300-218135-0.1g
3-benzylpyrrolidin-2-one
81976-70-7 95%
0.1g
$221.0 2023-09-16
Life Chemicals
F2147-1633-15mg
3-benzylpyrrolidin-2-one
81976-70-7 90%+
15mg
$133.5 2023-07-28
eNovation Chemicals LLC
Y1239753-100mg
2-Pyrrolidinone, 3-(phenylmethyl)-
81976-70-7 95%+
100mg
$2015 2024-06-07
Life Chemicals
F2147-1633-50mg
3-benzylpyrrolidin-2-one
81976-70-7 90%+
50mg
$240.0 2023-07-28
Enamine
EN300-218135-10.0g
3-benzylpyrrolidin-2-one
81976-70-7 95%
10.0g
$2762.0 2023-07-06
Life Chemicals
F2147-1633-20μmol
3-benzylpyrrolidin-2-one
81976-70-7 90%+
20μmol
$118.5 2023-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1798076-100mg
3-Benzylpyrrolidin-2-one
81976-70-7 98%
100mg
¥14400.00 2024-07-28

Additional information on 3-benzylpyrrolidin-2-one

Comprehensive Overview of 3-Benzylpyrrolidin-2-one (CAS No. 81976-70-7): Properties, Applications, and Industry Insights

3-Benzylpyrrolidin-2-one (CAS No. 81976-70-7) is a versatile organic compound belonging to the pyrrolidinone family. This heterocyclic molecule features a benzyl group attached to the pyrrolidin-2-one core, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. With increasing interest in nitrogen-containing heterocycles, this compound has gained attention for its unique structural properties and broad applicability.

The compound's molecular formula is C11H13NO, with a molecular weight of 175.23 g/mol. Its pyrrolidinone ring structure contributes to its polarity and solubility characteristics, while the aromatic benzyl substituent enhances its potential for π-π interactions in molecular recognition processes. These features make 3-benzyl-2-pyrrolidone (an alternative naming convention) particularly interesting for researchers exploring drug-like molecules and bioactive scaffolds.

Recent trends in medicinal chemistry have highlighted the importance of pyrrolidinone derivatives as privileged structures in drug discovery. The 3-benzyl substituted variant (CAS 81976-70-7) has shown promise in various research applications, particularly in the development of CNS-active compounds and enzyme inhibitors. Its structural similarity to naturally occurring alkaloids makes it a valuable building block for designing novel therapeutic agents.

From a synthetic chemistry perspective, 3-benzylpyrrolidin-2-one serves as a key intermediate in multi-step organic syntheses. The compound's reactive carbonyl group and secondary amine functionality allow for diverse chemical transformations, including alkylations, acylations, and condensation reactions. These properties align well with current industry demands for versatile synthetic intermediates that can streamline complex molecule assembly.

In material science applications, researchers have investigated benzyl-substituted pyrrolidinones for their potential in polymer modification and as specialty solvents. The balanced lipophilicity and polarity of CAS 81976-70-7 make it particularly interesting for formulations requiring controlled solubility parameters. This has led to exploration in advanced material development and green chemistry applications.

Quality control aspects of 3-benzylpyrrolidin-2-one production have become increasingly important, with analytical methods including HPLC, GC-MS, and NMR spectroscopy being routinely employed for characterization. The compound typically appears as a colorless to pale yellow liquid or low-melting solid, with purity specifications often exceeding 98% for research-grade material. These quality standards address growing industry requirements for high-purity intermediates in fine chemical synthesis.

Environmental and safety considerations for 81976-70-7 follow standard laboratory chemical handling protocols. While not classified as highly hazardous, proper ventilation and personal protective equipment are recommended when working with this compound. The growing emphasis on sustainable chemistry has prompted investigations into greener synthetic routes for producing benzylpyrrolidinone derivatives, aligning with modern green chemistry principles.

The commercial availability of 3-benzylpyrrolidin-2-one has expanded significantly in recent years, with multiple suppliers offering the compound in various quantities. Pricing trends reflect its growing importance as a research chemical, with cost variations depending on purity grade and batch size. Market analysts note increasing demand for specialty heterocycles like this compound, particularly from the pharmaceutical research sector.

Future research directions for CAS 81976-70-7 may explore its potential in emerging fields such as bioconjugation chemistry and catalysis. The compound's structural features make it a candidate for developing novel ligand systems and organocatalysts. Additionally, its application in peptide mimetics design continues to attract interest from medicinal chemists working on next-generation therapeutics.

For researchers seeking detailed technical information about 3-benzyl-2-pyrrolidinone, comprehensive spectral data (including 1H NMR, 13C NMR, and IR spectra) are typically available from major chemical databases. These resources facilitate compound identification and support quality verification processes, addressing common queries about structural confirmation and analytical characterization of this interesting heterocycle.

The scientific literature contains numerous references to 3-benzylpyrrolidin-2-one applications, particularly in patents describing novel synthetic methodologies and pharmaceutical compositions. This reflects the compound's established position as a valuable building block in organic synthesis and its potential for generating intellectual property in chemical innovation.

In conclusion, 3-benzylpyrrolidin-2-one (CAS No. 81976-70-7) represents an important member of the pyrrolidinone chemical family with diverse applications across multiple research fields. Its combination of synthetic versatility and biological relevance ensures continued interest from both academic and industrial researchers exploring heterocyclic chemistry and molecular design.

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